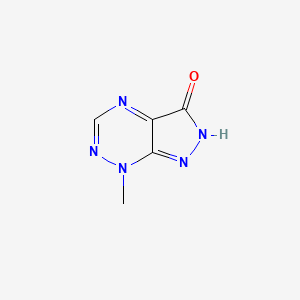
Nostocine A
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nostocine A is a natural product found in Nostoc, Nostoc spongiaeforme, and Nostoc carneum with data available.
科学的研究の応用
Antimicrobial Properties
Nostocine A exhibits significant antimicrobial activity against a range of microorganisms. Research indicates that it can inhibit the growth of various bacterial strains, algae, cultured plants, and animal cell lines. Specifically, studies have shown that this compound has a pronounced inhibitory effect on green algae compared to cyanobacteria, suggesting its potential use as a biocontrol agent in aquatic environments .
Table 1: Antimicrobial Activity of this compound
| Organism Type | Organism Name | Inhibition Observed |
|---|---|---|
| Bacteria | Escherichia coli | High inhibition |
| Bacteria | Klebsiella pneumoniae | Moderate inhibition |
| Algae | Scenedesmus acutus | Significant inhibition |
| Cultured Plants | Various species | Growth inhibition |
| Animal Cell Lines | Established lines | Cytotoxic effects observed |
Agricultural Applications
The allelopathic effects of this compound make it a candidate for agricultural applications. Its ability to inhibit the growth of unwanted algae and certain plant species can be harnessed for managing aquatic ecosystems and improving crop yields by reducing competition from harmful organisms. Studies have demonstrated that this compound can adversely affect the growth of specific algae and aquatic plants, which could be beneficial in controlling algal blooms in agricultural water bodies .
Biomedical Research
This compound has shown promise in biomedical research due to its cytotoxic properties against cancer cells. The compound's mechanism appears to involve inducing oxidative stress in target cells, leading to cell death. This property is being investigated for potential applications in cancer therapy, where selective targeting of tumor cells is crucial .
Case Study: Cytotoxic Effects on Cancer Cell Lines
A study evaluated the effects of this compound on various human tumor cell lines, revealing that it induces significant cytotoxicity at specific concentrations. The findings suggest that this compound may serve as a lead compound for developing new anticancer agents.
Environmental Impact
The ecological role of this compound extends to its function as an allelochemical in aquatic ecosystems. By inhibiting the growth of competing species, this compound may help maintain biodiversity within these environments. Its production by Nostoc spongiaeforme highlights the importance of cyanobacteria in nutrient cycling and ecosystem dynamics .
特性
分子式 |
C5H5N5O |
|---|---|
分子量 |
151.13 g/mol |
IUPAC名 |
7-methyl-2H-pyrazolo[4,3-e][1,2,4]triazin-3-one |
InChI |
InChI=1S/C5H5N5O/c1-10-4-3(6-2-7-10)5(11)9-8-4/h2H,1H3,(H,9,11) |
InChIキー |
VRDQYUNDHHXYJA-UHFFFAOYSA-N |
SMILES |
CN1C2=NNC(=O)C2=NC=N1 |
正規SMILES |
CN1C2=NNC(=O)C2=NC=N1 |
同義語 |
nostocine A |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















